molecular formula C12H12F3N3 B14064092 3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile

3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile

Cat. No.: B14064092
M. Wt: 255.24 g/mol
InChI Key: YVDJWXRIQSGPDN-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C12H12F3N3. It is characterized by the presence of a piperazine ring attached to a benzonitrile moiety, which also contains a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile involves the reaction of 3-fluoro-2-(trifluoromethyl)benzonitrile with piperazine in acetonitrile. The reaction is typically carried out under microwave radiation at 150°C for 15 minutes. After the reaction, the mixture is poured into water, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are dried, filtered, and evaporated to dryness. The product is then purified by flash column chromatography using a mixture of ethyl acetate and methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave radiation and specific solvents like acetonitrile and ethyl acetate ensures efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of the original compound.

Scientific Research Applications

3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzonitrile: Lacks the piperazine ring, making it less versatile in biological applications.

    4-Piperazin-1-yl-2-trifluoromethyl-benzonitrile: Similar structure but with different positional isomerism, which can affect its chemical and biological properties.

Uniqueness

3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile is unique due to the combination of the piperazine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

3-piperazin-1-yl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)11-9(8-16)2-1-3-10(11)18-6-4-17-5-7-18/h1-3,17H,4-7H2

InChI Key

YVDJWXRIQSGPDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2C(F)(F)F)C#N

Origin of Product

United States

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